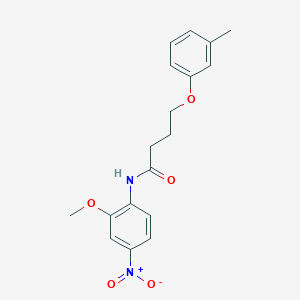
ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the fields of medicinal chemistry and drug discovery. This compound is known for its potential biological activities and has been studied extensively for its therapeutic applications. In
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. This compound has also been shown to modulate various signaling pathways and enzymes involved in cellular processes such as apoptosis and autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit significant biological activities, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its complex synthesis method, which may limit its scalability and commercial viability.
Orientations Futures
There are several future directions for the research and development of ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate. One area of research is the optimization of the synthesis method to improve scalability and commercial viability. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate, malononitrile, 2-naphthol, and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained through a series of purification steps.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-methyl-4-(2-naphthyl)-4H-pyran-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-24-20(23)17-12(2)25-19(22)16(11-21)18(17)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,18H,3,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQGMFZECGGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=CC=CC=C3C=C2)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)



![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

